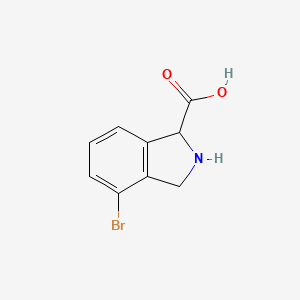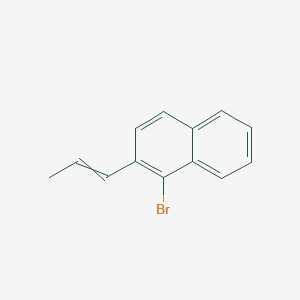![molecular formula C8H13N5O2 B14008403 N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide CAS No. 80616-57-5](/img/structure/B14008403.png)
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a chemical compound belonging to the class of triazoles. Triazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide can be achieved through multiple pathwaysThe reaction typically proceeds under microwave irradiation, which enhances the reaction rate and yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[5-(Amino)-2H-1,2,4-triazol-3-YL]propanamide: Similar in structure but with an amino group instead of a propanoyl group.
N-[5-(Methylamino)-2H-1,2,4-triazol-3-YL]propanamide: Contains a methylamino group, which alters its chemical properties and biological activities.
Uniqueness
N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is unique due to its specific propanoylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of more complex molecules and in various scientific research applications.
Propriétés
Numéro CAS |
80616-57-5 |
|---|---|
Formule moléculaire |
C8H13N5O2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
N-[3-(propanoylamino)-1H-1,2,4-triazol-5-yl]propanamide |
InChI |
InChI=1S/C8H13N5O2/c1-3-5(14)9-7-11-8(13-12-7)10-6(15)4-2/h3-4H2,1-2H3,(H3,9,10,11,12,13,14,15) |
Clé InChI |
MROIRCYPAFUJAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NC(=NN1)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
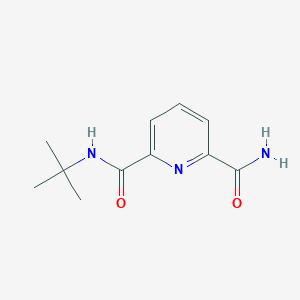
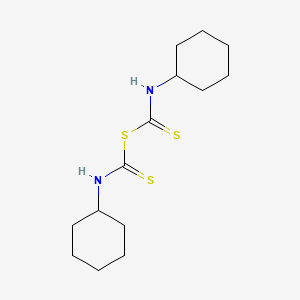
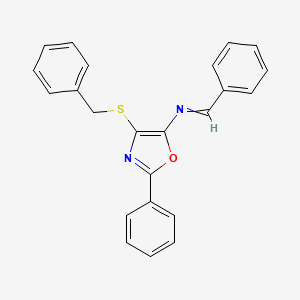
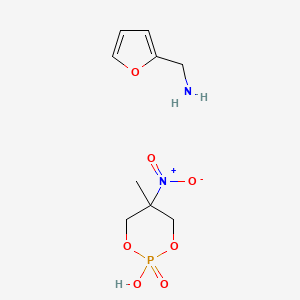
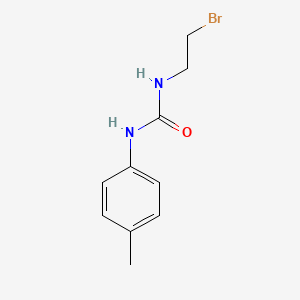
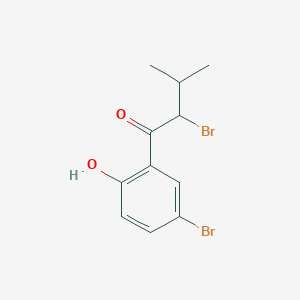
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)

acetate](/img/structure/B14008377.png)

